3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is a heterocyclic compound that combines the structural features of thieno[2,3-d]pyrimidine and piperazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to produce thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine as a starting material, which is then reacted with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2 in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Thieno[3,2-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is unique due to its combination of thieno[2,3-d]pyrimidine and piperazine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-17(22)21(13-5-3-2-4-6-13)9-8-20(12)15-14-7-10-23-16(14)19-11-18-15/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSVTZKYYJRSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C2=C3C=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.